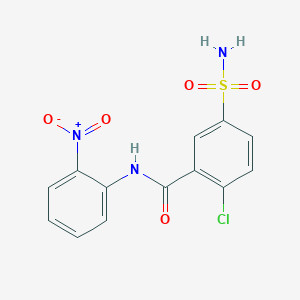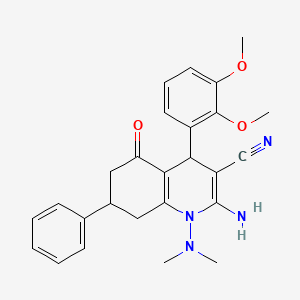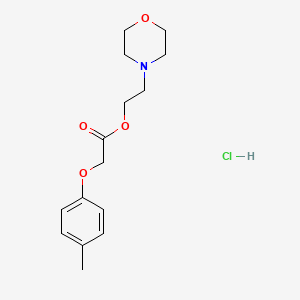
5-(aminosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide
Vue d'ensemble
Description
5-(aminosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide, commonly known as ACN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACN is a white or off-white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
ACN works by inhibiting the activity of enzymes that are involved in various biochemical pathways. Specifically, ACN inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, ACN can disrupt various physiological processes, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACN are diverse and depend on the specific enzyme that is targeted. ACN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, ACN has been shown to be effective in treating various diseases, including glaucoma, epilepsy, and osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using ACN in lab experiments is its high purity. This allows researchers to study the effects of ACN on specific enzymes without the interference of impurities. Additionally, ACN is relatively easy to synthesize, making it an accessible tool for researchers. However, the use of ACN in lab experiments is limited by its potential toxicity. ACN has been shown to be toxic to certain cell lines, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for the study of ACN. One potential avenue of research is the development of new drugs that target specific enzymes. Additionally, ACN could be used as a tool to study the activity of enzymes in various disease states. Finally, further research is needed to explore the potential side effects and toxicity of ACN, as well as its potential applications in other fields of scientific research.
Conclusion:
In conclusion, ACN is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACN has been extensively studied for its potential applications in biochemistry and the pharmaceutical industry. ACN works by inhibiting the activity of enzymes, leading to a range of biochemical and physiological effects. While ACN has several advantages in lab experiments, caution should be taken when handling the compound due to its potential toxicity. Finally, there are several future directions for the study of ACN, including the development of new drugs and the exploration of its potential applications in other fields of scientific research.
Applications De Recherche Scientifique
ACN has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of ACN is in the field of biochemistry, where it is used as a tool to study the activity of enzymes. ACN is also used in the pharmaceutical industry to develop new drugs that target specific enzymes.
Propriétés
IUPAC Name |
2-chloro-N-(2-nitrophenyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-6-5-8(23(15,21)22)7-9(10)13(18)16-11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDVEBJYJUJUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964676.png)

![diisobutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964685.png)
![4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964691.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964695.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964701.png)
![3-[(2-thienylcarbonyl)amino]phenyl 4-nitrobenzoate](/img/structure/B3964702.png)

![4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964713.png)
![2,4-dichloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3964733.png)
![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime](/img/structure/B3964739.png)
![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B3964763.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3964770.png)
![N-{[1-(3-cyclohexylpropanoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3964777.png)